molecular formula C10H10O4 B1267958 3-(1,3-Benzodioxol-4-yl)propanoic acid CAS No. 20974-68-9

3-(1,3-Benzodioxol-4-yl)propanoic acid

Cat. No. B1267958
CAS RN: 20974-68-9
M. Wt: 194.18 g/mol
InChI Key: ZYDCENGYZQQPSK-UHFFFAOYSA-N
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Description

Synthesis Analysis 3-(1,3-Benzodioxol-4-yl)propanoic acid is a compound of interest due to its structural and functional relevance in various chemical and biochemical contexts. While the direct synthesis of this exact compound is not detailed extensively in available literature, related compounds and their synthesis methods offer insights into potential synthetic pathways. For example, the synthesis of related propanoic acid derivatives involves various strategies including the condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde, indicating a general approach for constructing similar structures (Mokale et al., 2010).

Molecular Structure Analysis Molecular structure and vibrational frequencies of related compounds, such as 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, have been analyzed using Hartree–Fock and density functional theory (DFT) methods. These studies provide a foundation for understanding the geometric and electronic structure of similar compounds, including this compound (Arslan et al., 2007).

Chemical Reactions and Properties Chemical reactions involving this compound or its analogs can be complex, involving multiple steps and various reagents. For example, the synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid involves methyl esterification, condensation with bromoacetaldehyde diethyl acetal, and Friedel-Crafts reaction, highlighting the chemical versatility and reactivity of these compounds (Yong, 2010).

Physical Properties Analysis The physical properties of this compound and related compounds can be inferred from studies on similar molecules. For instance, crystallographic analysis of related structures reveals insights into their solid-state organization, which is crucial for understanding their physical behavior and interactions (Choi et al., 2007).

Chemical Properties Analysis The chemical properties, including reactivity and stability, of compounds like this compound, can be explored through studies on their synthesis, structural analysis, and interaction with other molecules. For example, the synthesis of related compounds through Meldrum's acid highlights specific chemical reactivities essential for constructing complex organic molecules (Reddy & Rao, 2006).

Scientific Research Applications

Synthesis Applications

3-(1,3-Benzodioxol-4-yl)propanoic acid and its derivatives are crucial in the synthesis of various biologically active compounds. For instance, Reddy and Rao (2006) described a method for synthesizing propanoic acids like 4H-4-oxo-1-benzopyran-3-yl propanoic acids, highlighting their antifungal, antibacterial, and anticoagulant activities (Reddy & Rao, 2006). Similarly, M. Ghandi et al. (2011) reported on the synthesis of benzimidazole-fused 1,4-diazepine-5-ones using a related compound, 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, showing the versatility of these compounds in creating novel molecular structures (Ghandi, Zarezadeh, & Taheri, 2011).

Structural and Spectral Analysis

The molecular geometry and vibrational frequencies of similar compounds, such as 3-(6-benzoyl-5-chloro-2-benzoxazolinon-3-yl) propanoic acid, have been studied using techniques like Hartree–Fock and density functional methods. These studies, as conducted by Arslan et al. (2007), provide insights into the electronic and structural properties of these compounds (Arslan, Algul, & Duendar, 2007).

Antimicrobial and Anti-inflammatory Activities

Research has also focused on the biological activities of derivatives of this compound. S. Mokale et al. (2010) synthesized a series of derivatives and evaluated their anti-inflammatory activity, demonstrating significant results in this area (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010). Aziz‐ur‐Rehman et al. (2015) synthesized sulfonamide derivatives of 1, 3-Benzodioxol-5-amine and assessed their antibacterial activity, contributing to the understanding of the potential medical applications of these compounds (Aziz‐ur‐Rehman et al., 2015).

properties

IUPAC Name

3-(1,3-benzodioxol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-3H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDCENGYZQQPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282955
Record name 3-(1,3-benzodioxol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20974-68-9
Record name NSC28957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1,3-benzodioxol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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